REACTION_CXSMILES
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Cl[C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[CH:15]=[C:16]([CH:18]=[C:19]([CH3:21])[CH:20]=1)[NH2:17].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:15]=[C:16]([N:17]=[C:2]=[O:4])[CH:18]=[C:19]([CH3:21])[CH:20]=1
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Name
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Quantity
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17.01 g
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Type
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reactant
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Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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21.9 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=C(C1)C
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Name
|
|
Quantity
|
36 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Reaction Time |
30 min |
Name
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|
Type
|
|
Smiles
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ClC=1C=C(C=C(C1)C)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |